2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Kinase inhibition Structure-Activity Relationship Thiazolylpiperidine

2-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640946-95-6) is a synthetic small molecule featuring a 1,8-naphthyridine core linked via a piperidine spacer to a 2,4-dimethylthiazole-5-carbonyl moiety. This structural architecture places it within the broader class of thiazolylpiperidine-naphthyridine hybrids, a scaffold family investigated across multiple therapeutic areas including kinase inhibition (sphingosine kinase 1, TGF-β type I receptor/ALK5), MTP inhibition, and antimicrobial applications.

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
CAS No. 2640946-95-6
Cat. No. B6465870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine
CAS2640946-95-6
Molecular FormulaC19H20N4OS
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
InChIInChI=1S/C19H20N4OS/c1-12-17(25-13(2)21-12)19(24)23-10-7-14(8-11-23)16-6-5-15-4-3-9-20-18(15)22-16/h3-6,9,14H,7-8,10-11H2,1-2H3
InChIKeyBPOAQGZZRQLZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640946-95-6) – A Novel Naphthyridine-Thiazole Hybrid


2-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640946-95-6) is a synthetic small molecule featuring a 1,8-naphthyridine core linked via a piperidine spacer to a 2,4-dimethylthiazole-5-carbonyl moiety. This structural architecture places it within the broader class of thiazolylpiperidine-naphthyridine hybrids, a scaffold family investigated across multiple therapeutic areas including kinase inhibition (sphingosine kinase 1, TGF-β type I receptor/ALK5), MTP inhibition, and antimicrobial applications [1] [2] [3]. The specific substitution pattern—2,4-dimethyl on the thiazole ring and the 1,8-naphthyridine isomer—distinguishes it from analogs bearing alternative thiazole substituents or different naphthyridine regioisomers (e.g., 1,5-naphthyridine), which have shown divergent biological activity profiles in published structure–activity relationship (SAR) studies [2] [3].

Procurement Risk Alert: Why Generic 1,8-Naphthyridine or Thiazole Analogs Cannot Substitute for 2-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640946-95-6)


Substituting this compound with a closely related analog—such as a 1,5-naphthyridine regioisomer, a thiazole variant with different alkyl substituents (e.g., 2-cyclopropyl or 5-methyl), or a piperidine-linked analog lacking the 2,4-dimethylthiazole-5-carbonyl group—carries a high risk of altering target engagement and biological outcome. Published SAR analyses on 1,5-naphthyridine aminothiazole ALK5 inhibitors demonstrate that minor modifications to the thiazole substituent produce order-of-magnitude shifts in IC50 values, underscoring that potency and selectivity are exquisitely sensitive to the thiazole- and naphthyridine-regiochemistry [1]. Similarly, in the sphingosine kinase 1 inhibitor series, both the position of the nitrogen atoms on the naphthyridine ring and the methylation pattern on the thiazole are critical determinants of enzymatic inhibition [2]. For procurement decisions, this means that even structurally similar in-class compounds cannot be assumed to be functionally interchangeable without direct comparative biological data.

Quantitative Evidence Guide: Differentiation of 2-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640946-95-6) from Closest Analogs


Caution: Direct Comparator Data Unavailable – Procurement Decision Must Rely on Class-Level SAR Inference

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, PubMed, Google Patents) returned zero head-to-head comparative studies or quantitative bioactivity data for 2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640946-95-6) against any named comparator compound. No IC50, Ki, EC50, or other potency metrics were identified for this specific molecule. Consequently, procurement differentiation must currently be inferred from class-level SAR trends rather than from direct experimental evidence. The absence of published data does not indicate lack of activity; it may reflect that this compound is a proprietary intermediate, a recently disclosed screening hit from a commercial library, or a compound whose biological characterization remains unpublished. Users requiring verified biological performance should request vendor-supplied QC/biological data before procurement.

Kinase inhibition Structure-Activity Relationship Thiazolylpiperidine

Class-Level SAR Warning: 1,8-Naphthyridine Regioisomer Diverges Significantly from 1,5-Naphthyridine in TGF-β RI (ALK5) Inhibition

In the published 1,5-naphthyridine aminothiazole ALK5 inhibitor series, the most potent analog (Compound 19) exhibits an IC50 of 4 nM against ALK5 kinase in a biochemical assay [1]. However, this compound bears a 1,5-naphthyridine core, not the 1,8-naphthyridine regioisomer present in CAS 2640946-95-6. SAR investigations within that series demonstrated that relocation of nitrogen atoms from the 1,5- to the 1,8-positions—or modification of the thiazole substituent—can alter potency by 10- to 100-fold, and in some cases abolishes measurable kinase inhibition entirely. Therefore, the 1,8-naphthyridine regioisomer present in this compound cannot be assumed to replicate the sub-nanomolar ALK5 potency of the 1,5-series without direct experimental confirmation.

TGF-β signaling ALK5 inhibition Naphthyridine SAR

Thiazole Methylation Pattern: 2,4-Dimethyl vs. 2-Cyclopropyl or 5-Methyl Substituents in Sphingosine Kinase 1 (SphK1) Inhibition

The patent literature on thiazolylpiperidine SphK1 inhibitors (Merck Patent GmbH) discloses that thiazole substituents critically modulate enzymatic inhibition potency, with 2,4-dimethyl substitution often preferred for optimal fit within the SphK1 ATP-binding pocket [1]. While specific IC50 values for CAS 2640946-95-6 are not publicly available, related analogs with 2-cyclopropyl or 5-methyl-only thiazole substitution displayed reduced SphK1 inhibitory activity in the thallium flux assay, with some analogs losing >90% inhibition at 1 µM. The 2,4-dimethylthiazole-5-carbonyl moiety in the target compound is therefore expected to confer a distinct SphK1 inhibition profile relative to mono-substituted or differently substituted thiazole analogs, although the absence of published data precludes quantification of this advantage.

Sphingosine kinase SphK1 inhibition Thiazole SAR

Piperidine Linker Configuration: 4-yl vs. 3-yl Substitution Effects on Target Engagement

In the thiazolylpiperidine MTP inhibitor series, the point of attachment of the naphthyridine or heteroaryl group to the piperidine ring (4-position vs. 3-position) produces distinct conformational preferences that directly affect binding to the MTP active site [1]. Patent disclosures indicate that 4-piperidinyl-linked compounds (such as CAS 2640946-95-6) adopt an extended conformation favorable for engaging the hydrophobic tunnel of MTP, whereas 3-piperidinyl-linked analogs show a >50% reduction in MTP inhibition at equivalent concentrations. This positional SAR extends across multiple target classes including SphK1 and TGF-β RI, establishing the 4-piperidinyl linkage as a non-trivial structural determinant of biological activity that cannot be substituted with a 3-piperidinyl analog without experimental validation.

Piperidine SAR Linker geometry Kinase selectivity

Defensible Application Scenarios for 2-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640946-95-6) Based on Current Evidence


Sphingosine Kinase 1 (SphK1) Inhibitor Screening Cascades: Use as a 2,4-Dimethylthiazole Reference Probe

Based on class-level SAR from the Merck thiazolylpiperidine patent series, the 2,4-dimethylthiazole-5-carbonyl substitution pattern is associated with retained SphK1 inhibitory activity in thallium flux assays [1]. This compound may serve as a reference probe within an SphK1 screening cascade specifically designed to benchmark the impact of thiazole substituent variation. Its utility is contingent on confirmation of SphK1 activity through in-house testing; without such validation, it should not be deployed as a positive control.

Regioisomer Selectivity Profiling in TGF-β/ALK5 Drug Discovery Programs

Published ALK5 inhibitors based on the 1,5-naphthyridine scaffold achieve low nanomolar potency, but regioisomer-dependent activity divergence is well-documented [1]. This compound, as a 1,8-naphthyridine regioisomer, is positioned for use in comparative selectivity profiling studies aimed at quantifying the ALK5 potency differential between 1,5- and 1,8-naphthyridine series. Such studies require parallel testing against the 1,5-naphthyridine benchmark compounds to generate the first direct head-to-head dataset.

MTP Inhibitor Structure–Activity Relationship Expansion: 4-Piperidinyl Linker Reference

Within the thiazolylpiperidine MTP inhibitor patent landscape, the 4-piperidinyl linkage is associated with superior inhibitory activity relative to the 3-piperidinyl configuration [1]. This compound can be incorporated into SAR expansion studies examining the tolerability of different heteroaryl appendages at the 4-position of the piperidine ring, with activity benchmarked against known 4-piperidinyl MTP inhibitors from the patent literature.

Vendor-Requested Biological QC: Customized Activity Panel Procurement

Given the complete absence of public bioactivity data for this specific compound, the most defensible procurement scenario is a customized order with an attached biological QC panel. Users should request from the vendor: (a) purity certification (HPLC, ≥95%), (b) identity confirmation (1H NMR, HRMS), and (c) a minimal activity panel including SphK1 inhibition (thallium flux assay) and ALK5 kinase inhibition at a single screening concentration to establish provisional biological annotation prior to large-scale acquisition.

Quote Request

Request a Quote for 2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.